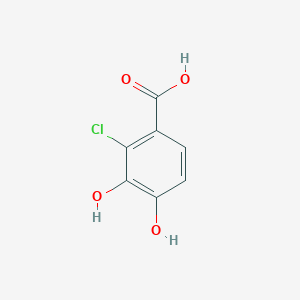

2-Chloro-3,4-dihydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVQMDBVWMVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908332 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-50-1, 103339-65-7 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Catechol Derivative

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3,4-dihydroxybenzoic Acid

This compound is an aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom and two adjacent hydroxyl groups, forming a catechol moiety.[1] Its chemical structure, combining the reactivity of a carboxylic acid, the redox activity of a catechol, and the electronic influence of a halogen, makes it a molecule of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science.[1] This compound, also known as 2-Chloroprotocatechuic acid, serves as a valuable building block in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.[1] The presence of the hydroxyl groups suggests potential antioxidant properties, while the overall structure allows for diverse chemical modifications, making it a versatile tool for drug development professionals.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies. The compound typically appears as a white to light orange crystalline solid and is soluble in polar organic solvents.[1][2]

| Property | Value | Source(s) |

| CAS Number | 87932-50-1 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₄ | [1][2] |

| Molecular Weight | 188.57 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Light orange powder / White to off-white crystalline solid | [1][2] |

| Melting Point | 216-217 °C / 197-200 °C (decomposes) | [2] |

| Boiling Point | 385.5 ± 42.0 °C (Predicted) | [2] |

| pKa | 3.30 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)O)O | [3] |

| InChI Key | IEKVQMDBVWMVMB-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is commonly achieved via the demethylation of its precursor, 2-Chloro-3,4-dimethoxybenzoic acid.[2] This reaction exemplifies a classic ether cleavage, a fundamental transformation in organic synthesis.

Core Reaction: Aryl-Ether Cleavage

The choice of reagent is paramount for efficiently cleaving the stable aryl-methyl ether bonds without degrading the rest of the molecule. Boron tribromide (BBr₃) is the reagent of choice for this transformation.

-

Expertise & Experience: BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen atoms. This coordination weakens the C-O bond, facilitating nucleophilic attack by the bromide ion. It is particularly effective for cleaving aryl methyl ethers because the reaction can be performed at low temperatures (0 °C to room temperature), which preserves other sensitive functional groups. Using a stoichiometric excess of BBr₃ (e.g., 4 equivalents) ensures the complete demethylation of both methoxy groups.[2]

Workflow Diagram: Synthesis of this compound

Caption: Synthesis workflow from precursor to final product.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a solid with the expected melting point provides a strong preliminary confirmation of product identity before spectroscopic analysis.

-

Reaction Setup: Suspend 2-chloro-3,4-dimethoxybenzoic acid (10.83 g, 50 mmol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.[2] Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add boron tribromide (18.91 mL, 200 mmol) dropwise to the cooled suspension over 15 minutes.[2] Causality Note: Slow, cooled addition is critical to control the exothermic reaction.

-

Reaction Progression: Stir the mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature and stir for 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a 2 M hydrochloric acid solution and ice.[2] Trustworthiness Check: This step hydrolyzes the boron intermediates and neutralizes any remaining BBr₃. The use of acid ensures the product remains protonated and less water-soluble.

-

Extraction: Add ethyl acetate and tetrahydrofuran to the quenched mixture to facilitate the separation of layers.[2] Separate the organic layer.

-

Purification: Wash the organic layer twice with water and once with saturated brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the product as a light orange powder.[2]

Spectroscopic Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed. Below are the expected characteristics.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum should reveal distinct signals for the two aromatic protons, which would appear as doublets due to ortho-coupling. The three acidic protons (two phenolic -OH, one carboxylic -COOH) will appear as broad singlets at a downfield chemical shift; their exact position is concentration and temperature-dependent.

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The six aromatic carbons will appear in the 110-150 ppm range, with those bonded to oxygen appearing further downfield.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected: a very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid, a sharp, strong carbonyl (C=O) stretch around 1700 cm⁻¹, and C=C aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of the M⁺ peak), confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of a hydroxyl radical (-17) and a carboxyl group (-45).

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups:

-

Catechol Moiety: The two adjacent hydroxyl groups make this compound an excellent metal chelator, a property leveraged in the design of agents that sequester pathological metal ions.[4] This moiety is also susceptible to oxidation, forming a quinone structure, which underlies its potential antioxidant or pro-oxidant activity in biological systems.[1]

-

Carboxylic Acid: This group provides a handle for further synthetic modifications. It can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules to create prodrugs or targeted therapeutics. Its acidity also contributes to the compound's overall solubility and pharmacokinetic profile.

-

Chlorinated Aromatic Ring: The electron-withdrawing chlorine atom influences the acidity of the phenolic protons and the reactivity of the aromatic ring towards further substitution.

These properties make this compound a valuable intermediate. For instance, its structural similarity to protocatechuic acid (3,4-dihydroxybenzoic acid), a known antioxidant and anti-inflammatory agent, suggests that it could be used to synthesize chlorinated analogs with modified biological activity or improved metabolic stability.[4][5]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling. If there is a risk of generating dust, use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

References

-

2-chloro-3,4-dihydroxy-benzoic acid - LabSolutions | Lab Chemicals & Equipment. [Link]

-

This compound | C7H5ClO4 | CID 15608164 - PubChem. [Link]

-

2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem. [Link]

-

3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. - Jurnal Kimia Sains dan Aplikasi. [Link]

-

Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. [Link]

-

2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. [Link]

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. [Link]

-

Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI. [Link]

Sources

- 1. CAS 87932-50-1: this compound [cymitquimica.com]

- 2. This compound CAS#: 87932-50-1 [m.chemicalbook.com]

- 3. This compound | C7H5ClO4 | CID 15608164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-3,4-dihydroxybenzoic Acid (CAS 87932-50-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3,4-dihydroxybenzoic acid, a molecule of increasing interest in medicinal chemistry and drug development. Drawing upon its structural similarity to endogenous catechols and its incorporation into novel therapeutic agents, this document will explore its chemical properties, synthesis, and known biological significance, offering valuable insights for its application in research and development.

Core Chemical Identity and Properties

This compound, also known as 2-chloroprotocatechuic acid, is an aromatic compound featuring a benzoic acid core substituted with a chlorine atom and two hydroxyl groups.[1] This substitution pattern, particularly the catechol (3,4-dihydroxy) moiety, is a key determinant of its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 87932-50-1 | [1] |

| Molecular Formula | C₇H₅ClO₄ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | Pale beige to pale brown solid | [2] |

| Melting Point | 216-217 °C | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| Synonyms | 2-Chloroprotocatechuic acid, Benzoic acid, 2-chloro-3,4-dihydroxy- | [1] |

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the demethylation of 2-chloro-3,4-dimethoxybenzoic acid.[2] This reaction is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃), which effectively cleaves the methyl ethers to reveal the hydroxyl groups.

Experimental Protocol: Synthesis via Demethylation

Materials:

-

2-chloro-3,4-dimethoxybenzoic acid

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 2-chloro-3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add boron tribromide (4.0 eq) dropwise to the cooled suspension over 15 minutes.

-

Continue stirring the reaction mixture at 0 °C for an additional 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours.

-

Upon completion, slowly pour the reaction mixture into a beaker containing a 2 M hydrochloric acid solution and ice.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and tetrahydrofuran to facilitate layer separation.

-

Separate the organic layer.

-

Wash the organic layer twice with water and once with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the desiccant.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Significance and Mechanism of Action

While comprehensive biological studies on isolated this compound are limited, its incorporation into the novel siderophore cephalosporin antibiotic, cefiderocol, provides significant insight into its biological function.[3][4]

Role as a Siderophore in Cefiderocol

In the structure of cefiderocol, the this compound moiety functions as a siderophore.[4] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. The catechol portion of the molecule effectively binds to ferric iron (Fe³⁺) in the extracellular environment.[4] This "Trojan horse" strategy allows cefiderocol to be actively transported into the periplasmic space of Gram-negative bacteria through their iron transporter channels, thereby bypassing mechanisms of antibiotic resistance such as porin channel mutations.[4] Once inside, the antibiotic dissociates from the iron and exerts its antibacterial action by inhibiting peptidoglycan synthesis.[4]

Hypothesized Activity as a 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor

Based on its structural features, it is plausible that this compound may act as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are a class of herbicides that function by disrupting the tyrosine catabolism pathway in plants, leading to a bleaching effect.[5] The general structure of many HPPD inhibitors includes a substituted aromatic ring, and the catechol-like functionality of this compound could potentially interact with the active site of the HPPD enzyme. However, it is crucial to note that this is a hypothesis based on structural analogy, and experimental validation is required.

Spectroscopic and Analytical Data

Predicted Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the acidic protons of the two hydroxyl groups and the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and hydroxyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the carbon atoms of the benzene ring and the carboxyl group.

-

IR Spectroscopy: The infrared spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ), with a characteristic isotopic pattern due to the presence of the chlorine atom.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds suggest that it should be handled with care. Similar chlorinated and hydroxylated benzoic acids are classified as irritants.[7]

General Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry and cool place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

Always consult the specific SDS provided by the supplier before handling this chemical.

Potential Applications and Future Directions

The established role of the this compound moiety in the antibiotic cefiderocol highlights its potential in the design of novel antibacterial agents that can overcome resistance mechanisms.[3][4] Further research into the standalone biological activities of this compound is warranted. Its potential as an HPPD inhibitor could be explored for the development of new herbicides. Additionally, the antioxidant properties, characteristic of many dihydroxybenzoic acids, should be investigated.

The availability of a reliable synthetic route allows for the production of this compound for further studies, including:

-

In vitro and in vivo evaluation of its antibacterial, antifungal, and antiviral properties.

-

Assessment of its activity as an HPPD inhibitor.

-

Investigation of its antioxidant and anti-inflammatory potential.

-

Use as a building block in the synthesis of more complex molecules for drug discovery.

References

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2025).

-

Journal of Agricultural and Food Chemistry. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Retrieved from [Link]

- Certificate of Analysis. (n.d.). This compound. [URL not available]

-

ResearchGate. (2019). Computational Study of Association of Dihydroxybenzoic Acids in Solution: Testing the Molecular Self-Association Computational Methodology for Formation of Binary Systems. Retrieved from [Link]

-

ResearchGate. (2020). Computational Study of Association of Dihydroxybenzoic Acids in Solution: Testing the Molecular Self-Association Computational Methodology for Formation of Binary Systems | Request PDF. Retrieved from [Link]

-

PMC - NIH. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]

- Ambeed.com. (n.d.). chemistry. [URL not available]

-

LookChem. (n.d.). Cas 1225208-44-5,2-chloro-3,4-bis((4-methoxybenzyl)oxy). Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Encyclopedia.pub. (n.d.). Antibiotic Hybrids. Retrieved from [Link]

-

MDPI. (n.d.). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Retrieved from [Link]

- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

-

NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-chloro-4-hydroxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed Central. (2020). Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms. Retrieved from [Link]

-

PMC - NIH. (2023). 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

Sources

- 1. CAS 87932-50-1: this compound [cymitquimica.com]

- 2. This compound CAS#: 87932-50-1 [m.chemicalbook.com]

- 3. Approved antibacterial drugs in the last 10 years: from the bench to the clinic [explorationpub.com]

- 4. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 87932-50-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. file.leyan.com [file.leyan.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3,4-dihydroxybenzoic Acid

Foreword: The Strategic Importance of 2-Chloro-3,4-dihydroxybenzoic Acid

This compound, also known as 2-chloroprotocatechuic acid, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a catechol moiety, a carboxylic acid, and a chlorine atom, provides a versatile scaffold for the development of novel therapeutic agents and agrochemicals. The presence of multiple functional groups allows for a variety of subsequent chemical modifications, making it a valuable building block.[2] For instance, halogenated catechols are increasingly investigated for their potential antimicrobial and enzyme-inhibiting activities.[2]

This guide provides an in-depth, scientifically-grounded overview of a logical and efficient pathway for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of not just how to synthesize this molecule, but why each step is designed as it is.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

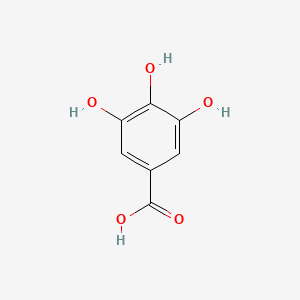

The most logical approach to synthesizing this compound is through the direct, regioselective chlorination of its readily accessible precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid). This strategy simplifies the overall process into two primary stages:

-

Synthesis of the Precursor: Secure a reliable source or method for producing high-purity 3,4-dihydroxybenzoic acid.

-

Regioselective Chlorination: Introduce a chlorine atom specifically at the C-2 position of the aromatic ring, a non-trivial challenge due to the multiple activated sites on the catechol ring.

This retrosynthetic pathway is visualized below.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of Hydroxyl Groups

-

Suspend 3,4-dihydroxybenzoic acid (1 mole) in acetic anhydride (3 moles).

-

Cool the mixture in an ice bath and add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

-

Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Collect the precipitated 3,4-diacetoxybenzoic acid by filtration, wash thoroughly with water, and dry.

Step 2: Regioselective Chlorination

-

Dissolve the dried 3,4-diacetoxybenzoic acid (1 mole) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add sulfuryl chloride (SO₂Cl₂) (1.1 moles) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 2-chloro-3,4-diacetoxybenzoic acid.

Step 3: Deprotection

-

Dissolve the crude chlorinated intermediate in a mixture of methanol and aqueous HCl (e.g., 2N).

-

Heat the mixture to reflux and stir for several hours, monitoring the deprotection by TLC.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The aqueous residue may be extracted with a polar organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude final product.

Part 4: Purification and Characterization

The final product, this compound, should be purified, typically by recrystallization from hot water or a water/ethanol mixture. The purity and identity of the compound must be confirmed through standard analytical techniques.

| Technique | Expected Result for C₇H₅ClO₄ |

| Melting Point | White to off-white crystalline solid. [1] |

| ¹H NMR | Aromatic protons showing characteristic shifts and coupling patterns consistent with the 1,2,3,4-tetrasubstituted ring. Signals for the two hydroxyl protons and the carboxylic acid proton. |

| ¹³C NMR | Seven distinct carbon signals, including the carboxyl carbon (~170 ppm) and aromatic carbons, with shifts influenced by the hydroxyl and chloro substituents. |

| Mass Spec (MS) | Molecular ion peak (M⁻) at m/z 187.98 and a characteristic M+2 isotope pattern for chlorine. [3] |

| Infrared (IR) | Broad O-H stretching bands for the hydroxyl and carboxylic acid groups (~3400-2500 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-Cl stretching in the fingerprint region. |

Part 5: Safety and Handling

All procedures described herein must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Alkaline Fusion: This step involves corrosive, strong bases at extremely high temperatures. Use appropriate heat-resistant gloves and face shields. The reaction can be vigorous.

-

Chlorinating Agents: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care under an inert atmosphere.

-

Acids and Solvents: Concentrated acids (H₂SO₄, HCl) are corrosive. Organic solvents are flammable and should be handled away from ignition sources.

The final product, this compound, should be handled with care, as many chlorinated aromatic compounds have potential toxicity. [1]

Conclusion

The synthesis of this compound is a multi-step process that hinges on two key transformations: the efficient generation of the protocatechuic acid precursor and the controlled, regioselective chlorination of its aromatic ring. The proposed pathway, involving the alkaline fusion of vanillin followed by a protect-chlorinate-deprotect sequence, provides a logical and robust framework for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yield and purity. The methodologies and rationales presented in this guide offer researchers a comprehensive and trustworthy resource for the successful synthesis of this target molecule.

References

-

PubChem. This compound | C7H5ClO4 | CID 15608164. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-3,4-diacetoxybenzoic acid. Available from: [Link]

-

MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Available from: [Link]

-

PubChem. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Degradation pathway for 3-chlorobenzoic acid by.... Available from: [Link]

-

YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Available from: [Link]

-

Organic Syntheses. protocatechuic acid. Available from: [Link]

- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

-

Chemcess. Protocatechuic Acid: Properties, Production And Uses. Available from: [Link]

- Google Patents. CN104072362A - Synthesis process for antiviral chemical compound protocatechuic acid.

-

ResearchGate. The chlorination of 4-amino-2-hydroxy-benzoic acid. Available from: [Link]

- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

NMPPDB. 3,4-Dihydroxybenzoic acid. Available from: [Link]

-

Organic Syntheses. vanillic acid. Available from: [Link]

-

ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

-

Taipei Medical University. Relationship between chlorine consumption and chlorination by-products formation for model compounds. Available from: [Link]

-

National Center for Biotechnology Information. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC. Available from: [Link]

-

ResearchGate. Preparation and Characterization of Protocatechuic Acid Sulfates. Available from: [Link]

- Google Patents. Transformant, and method for producing protocatechuic acid or salt thereof using same.

-

ResearchGate. 1:1 complex formation of protocatechuic acid with the extractants. Available from: [Link]

Sources

solubility of 2-Chloro-3,4-dihydroxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3,4-dihydroxybenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound (2-Cl-DHB), a halogenated derivative of protocatechuic acid, is a compound of interest in pharmaceutical research. However, a thorough review of the available scientific literature reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This guide addresses this information gap by providing a comprehensive theoretical framework, predictive analysis based on the well-characterized parent compound, protocatechuic acid, and robust, field-proven experimental protocols for researchers to determine the solubility of 2-Cl-DHB. This document is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical methodologies required to characterize this promising compound.

Introduction and Physicochemical Profile

This compound (CAS 87932-50-1) is an aromatic carboxylic acid featuring a catechol (3,4-dihydroxy) moiety and a chlorine atom at the 2-position of the benzene ring.[1] Its structure suggests a molecule with significant potential for hydrogen bonding, while also possessing lipophilic character enhanced by the chloro group. Understanding its solubility is paramount for designing appropriate delivery systems, purification strategies, and analytical methods.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₇H₅ClO₄[3]

-

Molecular Weight: 188.57 g/mol [3]

-

Appearance: Pale beige to pale brown solid[3]

-

Melting Point: 216-217 °C[3]

-

Predicted pKa: ~3.30[3]

The molecule's functional groups are the primary determinants of its solubility. The two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group are polar and capable of acting as both hydrogen bond donors and acceptors.[4] This facilitates dissolution in polar solvents. Conversely, the benzene ring and the chloro substituent contribute to the molecule's nonpolar character, influencing its interaction with less polar or nonpolar solvents.

Caption: Molecular structure of this compound highlighting its key functional groups.

Theoretical Principles and Predictive Solubility Analysis

The fundamental principle of "like dissolves like" governs solubility. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The polarity of 2-Cl-DHB is complex; it is a polar molecule, but the addition of chlorine at the 2-position introduces significant changes compared to its parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid).

The chloro group is electron-withdrawing and increases the overall lipophilicity (hydrophobicity) of the molecule. This modification is expected to:

-

Decrease solubility in highly polar protic solvents (like water) compared to protocatechuic acid, as the nonpolar character is enhanced.

-

Increase solubility in solvents of intermediate polarity and aprotic solvents (like dichloromethane, ethyl acetate, and acetone) where the balance of polar and nonpolar interactions is more favorable.

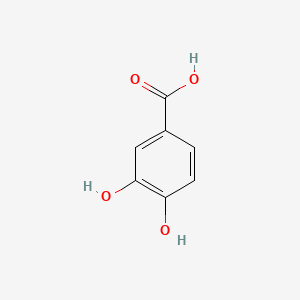

Proxy Data: Solubility of Protocatechuic Acid

In the absence of direct experimental data for 2-Cl-DHB, the solubility of its parent compound, protocatechuic acid, provides the best available starting point for estimation.[5] It is crucial to recognize this as a proxy, with the understanding that the chloro group will modulate these values.

| Solvent | Type | Polarity Index | Solubility of Protocatechuic Acid (mg/mL) | Reference(s) |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ~20 | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ~16.7 | [6][7] |

| Ethanol | Polar Protic | 5.2 | ~16.7 | [6][7] |

| Diethyl Ether | Nonpolar | 2.8 | 320 (at 25°C) | [8] |

| Acetone | Polar Aprotic | 5.1 | Soluble | [9] |

| Ethyl Acetate | Moderately Polar | 4.4 | Soluble | [9] |

| Methanol | Polar Protic | 6.6 | Higher than ethanol | [5] |

| Chloroform | Nonpolar | 4.1 | Insoluble | [9] |

| Benzene | Nonpolar | 2.7 | < 5 (at 25°C) | [8] |

Note on conflicting data: One source reports a significantly higher solubility of protocatechuic acid in ethanol (>500 mg/mL).[8] This discrepancy highlights the importance of experimental verification for each specific compound and set of conditions.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[10] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium has been reached. The following protocol provides a robust, self-validating system for determining the solubility of 2-Cl-DHB.

Workflow Overview

Caption: Experimental workflow for solubility determination using the Shake-Flask method.

Step-by-Step Methodology: Shake-Flask Method

-

Preparation:

-

Select a range of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane).

-

Accurately weigh an amount of 2-Cl-DHB powder that is known to be in excess of its estimated solubility. This ensures a saturated solution with residual solid. A starting point of ~20-30 mg is often sufficient for a 2 mL solvent volume.

-

Dispense a precise volume (e.g., 2.0 mL) of the chosen solvent into several screw-capped glass vials (perform in triplicate for each solvent).

-

-

Saturation and Equilibration:

-

Add the pre-weighed excess 2-Cl-DHB to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the liquid phase remains constant over time.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, use one of two methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This pellets the solid material effectively.

-

Filtration: Use a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to draw the supernatant.

-

-

Trustworthiness: This step is crucial. Incomplete removal of solid particles will lead to an overestimation of solubility. The use of a fine filter or high-speed centrifugation provides a self-validating system by ensuring only the dissolved compound is analyzed.

-

-

Sample Preparation for Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Step-by-Step Methodology: Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is the preferred method for accurately quantifying dihydroxybenzoic acids due to its specificity and sensitivity.[11]

-

Preparation of Standards:

-

Prepare a stock solution of 2-Cl-DHB of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations. This series should bracket the expected concentration of the diluted samples.

-

-

Chromatographic Conditions (Recommended Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., Water with 0.1% Formic Acid) and an organic phase (e.g., Acetonitrile or Methanol). A gradient allows for efficient separation of the analyte from any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Dihydroxybenzoic acids typically have strong absorbance maxima around 250-260 nm and 290-300 nm.[7] The optimal wavelength should be determined by scanning a standard solution.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the series of calibration standards to generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for reliability.

-

Inject the diluted samples from the solubility experiment (in triplicate).

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a robust scientific approach allows for strong predictions and a clear path to its experimental determination. Based on the behavior of its parent compound, protocatechuic acid, 2-Cl-DHB is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as ethanol and methanol. The addition of the chloro group will likely enhance its solubility in solvents of intermediate polarity like ethyl acetate.

The protocols detailed in this guide for the shake-flask method coupled with HPLC-UV analysis provide researchers with a reliable and validated workflow to generate the precise solubility data required for advancing pharmaceutical development and chemical research.

References

-

Properties of Materials. (n.d.). Properties of Protocatechuic acid. [Online] Available at: [Link]

-

Noubigh, A., et al. (2010). Experimental Measurement and Correlation of Solubility Data and Thermodynamic Properties of Protocatechuic Acid in Four Organic Solvents. Journal of Chemical & Engineering Data, 55(8), 2976-2979. [Online] Available at: [Link]

-

Solubility of Things. (n.d.). 2,3-Dihydroxybenzoic acid. [Online] Available at: [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Online] Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. [Online] Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Online] Available at: [Link]

-

PubChem. (n.d.). This compound. [Online] Available at: [Link]

Sources

- 1. This compound | C7H5ClO4 | CID 15608164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 87932-50-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound CAS#: 87932-50-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. webqc.org [webqc.org]

- 9. Protocatechuic acid | 99-50-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-3,4-dihydroxybenzoic Acid: A Technical Guide

Introduction to 2-Chloro-3,4-dihydroxybenzoic Acid

This compound (Molecular Formula: C₇H₅ClO₄, Molecular Weight: 188.57 g/mol ) is an aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with chloro and dihydroxy substitutions, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. The precise characterization of its chemical structure is paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will elucidate the expected spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this or similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom and carboxylic acid group will deshield adjacent protons, shifting their signals downfield, while the electron-donating hydroxyl groups will have a shielding effect.

Based on data from related compounds like 3,4-dihydroxybenzoic acid[3][4][5] and various chlorobenzoic acids[6], the following proton signals are predicted for this compound in a solvent like DMSO-d₆:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.9 - 7.1 | Doublet | ~8.0 - 9.0 |

| H-6 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 |

| 3-OH | ~9.0 - 9.5 | Singlet (broad) | - |

| 4-OH | ~9.5 - 10.0 | Singlet (broad) | - |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - |

Causality of Predictions:

-

The protons at positions 5 and 6 are ortho to each other, resulting in a doublet for each signal with a typical ortho coupling constant.

-

The H-6 proton is expected to be further downfield than H-5 due to the deshielding effect of the adjacent carboxylic acid group.

-

The hydroxyl and carboxylic acid protons are acidic and their signals are typically broad and do not show coupling. Their chemical shifts can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~125 - 130 |

| C-2 | ~118 - 122 |

| C-3 | ~145 - 150 |

| C-4 | ~150 - 155 |

| C-5 | ~115 - 120 |

| C-6 | ~120 - 125 |

| COOH | ~168 - 172 |

Causality of Predictions:

-

The carbons bearing the hydroxyl groups (C-3 and C-4) are expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atoms.

-

The carbon attached to the chlorine atom (C-2) will also be deshielded.

-

The carboxyl carbon (COOH) will appear at the most downfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring NMR spectra is crucial for obtaining high-quality data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, C=C, and C-Cl bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H (Phenolic) | 3200-3600 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1550-1650 | Medium to Strong |

| C-O (Phenolic/Carboxylic) | 1200-1350 | Strong |

| C-Cl | 700-800 | Medium |

Causality of Predictions:

-

The broad O-H stretching vibrations from both the carboxylic acid and phenolic groups are expected to overlap.

-

The C=O stretch of the carboxylic acid will be a prominent, sharp peak.

-

The aromatic C=C stretching vibrations will appear in the characteristic region for substituted benzenes.

-

The C-Cl stretch is typically found in the fingerprint region and can be weaker and harder to assign definitively.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) and several fragment ions. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Predicted Fragment | Interpretation |

| 188/190 | [C₇H₅ClO₄]⁺ | Molecular Ion (M⁺) |

| 171/173 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 143/145 | [M - COOH]⁺ | Loss of the carboxyl group |

| 108 | [C₆H₄O₂]⁺ | Loss of HCl from the [M - COOH]⁺ fragment |

Causality of Predictions:

-

The molecular ion peak at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl) will confirm the molecular weight.

-

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group and the entire carboxyl group.

-

Subsequent fragmentation can lead to the formation of smaller, stable ions.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound.

-

Derivatization: Convert the non-volatile this compound into a more volatile derivative (e.g., by silylation with BSTFA) to make it amenable to GC analysis.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms)

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

-

-

MS Detection (EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, provides a solid foundation for the characterization of this compound. The predicted NMR, IR, and Mass Spec data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. It is imperative that any future experimental work on this compound be compared against these predictions to confirm its identity and purity.

References

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. ¹H and ¹³C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d₄. [Link]

-

MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

-

ResearchGate. Fig. 4. ¹H NMR (A); ¹³C NMR spectra of 3,4-DHBA purified from TNB.... [Link]

-

NIST WebBook. Benzoic acid, 2,3-dihydroxy-. [Link]

-

PubChem. Protocatechuic Acid. [Link]

-

SpectraBase. 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum. [Link]

Sources

potential biological activities of 2-Chloro-3,4-dihydroxybenzoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-3,4-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Catechol

This compound is a halogenated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a well-studied phenolic compound known for its diverse biological activities.[1][2][3] The core structure features a benzoic acid scaffold with two adjacent hydroxyl groups (a catechol moiety) and a chlorine atom at the 2-position.[4] While direct experimental data on the bioactivities of this compound are limited in publicly available literature, its structural similarity to protocatechuic acid and other phenolic compounds provides a strong basis for predicting its potential pharmacological properties. This guide synthesizes information on structurally related molecules to propose and detail the potential antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound. We will delve into the theoretical underpinnings of these potential activities and provide detailed, field-proven experimental protocols for their investigation.

Chemical Structure and Properties:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₇H₅ClO₄[4]

-

Molecular Weight: 188.56 g/mol [4]

-

Key Structural Features: The presence of the catechol group is critical, as it is a well-established pharmacophore for antioxidant and radical scavenging activities.[5][6] The electron-withdrawing nature of the chlorine atom at the ortho-position to the carboxylic acid may influence the acidity of the phenolic protons and the overall electronic distribution of the aromatic ring, potentially modulating its biological activities compared to its non-halogenated parent compound, protocatechuic acid.

Part 1: Potential Antioxidant Activity

The catechol moiety in this compound is a strong predictor of antioxidant capacity. Dihydroxybenzoic acids with hydroxyl groups in the ortho position, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid (protocatechuic acid), have demonstrated potent radical scavenging and reducing capabilities.[5][7] This activity is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to stabilize free radicals, a process that is enhanced by the formation of a stable ortho-quinone.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of a second hydroxyl group, particularly in the ortho position, further stabilizes this radical through intramolecular hydrogen bonding and facilitates the donation of a second hydrogen atom.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols for Assessing Antioxidant Activity

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Create a series of dilutions of the test compound (e.g., 1 to 200 µM).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control (100 µL of methanol + 100 µL of DPPH solution) and a blank (100 µL of methanol + 100 µL of the test compound dilution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Protocol:

-

Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 20 µL of each dilution of the test compound.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Data Presentation: Comparative Antioxidant Activity of Dihydroxybenzoic Acids

| Compound | DPPH IC₅₀ (µM) | ABTS (% Inhibition at 50 µM) | FRAP (µM Fe²⁺) | Reference |

| 2,3-Dihydroxybenzoic Acid | Lower than 2,4-DHB | 86.40 | 173.79 | [5] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | Lower than 2,5-DHB | 74.51 | 44.22 | [5] |

| 2,5-Dihydroxybenzoic Acid | Lower than 3,4-DHB | 80.11 | 236.00 | [5] |

Note: Lower IC₅₀ values indicate higher antioxidant activity. Higher % inhibition and FRAP values indicate greater antioxidant capacity. Data for this compound is hypothesized but requires experimental validation.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[2] Phenolic compounds, including protocatechuic acid, have demonstrated anti-inflammatory properties by modulating key signaling pathways.[2][8] The proposed mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, often through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][9]

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central regulators of inflammation.[10][11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Antioxidant compounds can interfere with these pathways by scavenging reactive oxygen species (ROS) that act as signaling molecules.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols for Assessing Anti-inflammatory Activity

1. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Line: RAW 264.7 murine macrophages or primary microglia.[9]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control and a vehicle control should be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Perform a cell viability assay (e.g., MTT) in parallel to ensure that the reduction in NO is not due to cytotoxicity.

-

2. Western Blot Analysis for iNOS and COX-2 Expression:

This technique is used to determine if the test compound reduces the protein levels of key pro-inflammatory enzymes.

-

Protocol:

-

Culture, treat, and stimulate cells as described above, but in larger culture dishes (e.g., 6-well plates).

-

After the 24-hour stimulation period, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Part 3: Potential Anticancer Activity

Many phenolic acids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[1][10] For instance, 2,3,4-Trihydroxybenzoic Acid has been shown to inhibit cancer cell growth by inducing cell cycle inhibitors like p21 and p27.[12] Protocatechuic acid has also been extensively studied for its pro-apoptotic and antiproliferative effects.[1][2]

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for evaluating the in vitro anticancer potential of a compound.

Experimental Protocols for Assessing Anticancer Activity

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Lines: A panel of cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), should be used.[12]

-

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Part 4: Potential Antimicrobial Activity

Derivatives of chlorobenzoic acid have been reported to possess antimicrobial properties.[13] Furthermore, various dihydroxybenzoic acids have shown activity against a range of bacteria and fungi.[14][15][16] Protocatechuic acid, for example, has been isolated from plants used in traditional medicine to manage infections and has demonstrated activity against bacteria like Staphylococcus aureus and Escherichia coli.[14][17] The combination of the phenolic acid structure with a chlorine substituent suggests that this compound could be a promising candidate for antimicrobial investigation.

Experimental Protocol for Assessing Antimicrobial Activity

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganisms: A panel of clinically relevant Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).[13]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare an inoculum of the microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

-

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Based on robust structure-activity relationship data from its parent compound, protocatechuic acid, and other related phenolic acids, it is highly plausible that this molecule possesses significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The addition of a chlorine atom may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability, though it could also alter its interaction with biological targets.

The in-depth protocols provided in this guide offer a clear and validated roadmap for the systematic evaluation of these potential biological activities. Future research should focus on performing these in vitro assays to generate empirical data for this compound. Positive findings would warrant further investigation into its mechanisms of action, in vivo efficacy in animal models, and a comprehensive safety and toxicity profile, paving the way for its potential development as a novel therapeutic agent.

References

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.

- 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. Free Radicals and Antioxidants.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.

- Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.

- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube.

- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed.

- 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention | Request PDF. ResearchGate.

- The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. PMC - NIH.

- Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. PMC - NIH.

- Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI.

- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI.

- This compound | C7H5ClO4 | CID 15608164. PubChem.

- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. Google Patents.

- Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. SciSpace.

- A Comparative Analysis of the Antioxidant Potential: 2,3-Dihydroxy-4-methoxybenzoic Acid vs. Protocatechuic Acid. Benchchem.

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.

- Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.

- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.

- Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. PMC - PubMed Central.

- 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. ResearchGate.

- (PDF) Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. ResearchGate.

- Protocatechuic acid (3,4-Dihydroxybenzoic acid) | Endogenous Metabolite. MedChemExpress.

- 3,4-Dihydroxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry.

- Protocatechuic Acid | C7H6O4 | CID 72. PubChem - NIH.

Sources

- 1. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. antiox.org [antiox.org]

- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic deployment of 2-Chloro-3,4-dihydroxybenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract